2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzimidazole ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and have significant biological activities.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-2-3-9-10(6-8)16-13(15-9)20-7-11(18)17-12-14-4-5-19-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYLVZNXRFNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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